molecular formula C9H11ClO B8419796 1-(4-Chloromethylphenyl)ethanol

1-(4-Chloromethylphenyl)ethanol

Cat. No.: B8419796
M. Wt: 170.63 g/mol
InChI Key: IMYRNVBKJGQWQX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)ethanol (CAS 3391-10-4, molecular formula C₈H₉ClO) is a chlorinated aromatic alcohol with a chlorine atom at the para position of the phenyl ring and a hydroxyl-bearing ethyl chain. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications . Key properties include:

  • Molecular weight: 156.61 g/mol
  • Boiling point: 240.6 ± 15.0 °C (at 760 mmHg)
  • LogP: 1.98 (indicating moderate lipophilicity)
  • Synthetic routes: Typically synthesized via Grignard reactions (e.g., 4-chlorobenzaldehyde with ethylmagnesium bromide followed by reduction) or catalytic hydrogenation of ketone precursors .

Its chiral center enables use as a building block for enantioselective synthesis, such as in the production of non-steroidal anti-inflammatory drugs (NSAIDs) .

Properties

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

1-[4-(chloromethyl)phenyl]ethanol

InChI

InChI=1S/C9H11ClO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,6H2,1H3

InChI Key

IMYRNVBKJGQWQX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)CCl)O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Reactivity Trends

  • Steric and Electronic Effects: Para-substituted chlorophenyl compounds exhibit higher reactivity in SNAr (nucleophilic aromatic substitution) compared to ortho isomers due to reduced steric hindrance . The hydroxyl group in 1-(4-chlorophenyl)ethanol allows for esterification (e.g., with acetic anhydride), enhancing solubility in non-polar media .
  • Chiral Utility: 1-(4-Chlorophenyl)ethanol’s enantiomers are separable via enzymatic resolution, making it superior to non-chiral analogs like 4-chloroacetophenone in asymmetric catalysis .
  • Thermal Stability :

    • Chloromethyl derivatives (e.g., 2-(4-chloromethylphenyl)propionic acid, CAS 80530-55-8) show higher reactivity in polymerization compared to chlorophenyl alcohols due to the labile benzylic chloride .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Chloromethylphenyl)ethanol, and how is reaction completion monitored?

  • Methodology : A typical synthesis involves refluxing 4-hydroxyacetophenone with 4-chlorobenzyl chloride in ethanol using anhydrous K₂CO₃ as a base. Reaction progress is monitored by observing a color change (e.g., from clear to turbid) and confirmed via TLC or HPLC . Post-reaction, the product is precipitated in cold water, washed with ethanol, and recrystallized.
  • Key Data :

ParameterValue
Reaction Time6 hours
SolventAbsolute ethanol
CatalystAnhydrous K₂CO₃ (50 mmol)
YieldNot reported (purified via recrystallization)

Q. How is this compound characterized structurally?

  • Methodology : Characterization employs spectroscopic techniques:

  • NMR : ¹H/¹³C NMR to confirm the presence of chloromethyl and ethanol groups.
  • MS : High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • XRD : Crystallographic data (if available) for confirming stereochemistry .
    • Safety Note : Handling requires PPE due to potential irritancy (refer to CAS safety guidelines) .

Q. What purification methods are effective for isolating this compound?

  • Methodology : Recrystallization from ethanol is standard. For impurities with similar polarity, column chromatography (silica gel, hexane/ethyl acetate gradient) may be used .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodology : Biocatalytic reduction using plant cells (e.g., Daucus carota) or engineered enzymes to produce enantiomerically pure forms. For example, P. crispum cells yield (S)-(-)-isomers with >90% enantiomeric excess (ee) under aqueous conditions .
  • Optimization Parameters :

FactorImpact on ee
pHOptimal at 6.5–7.5
Temperature25–30°C
Substrate Concentration≤50 mM to avoid inhibition

Q. What analytical strategies resolve contradictions in reported biological activities of this compound?

  • Methodology :

  • SAR Studies : Systematic modification of the chloromethyl and hydroxyl groups to assess antimicrobial or neurotransmitter-modulating activity .
  • In Vitro Assays : Dose-response curves in bacterial models (e.g., E. coli) or neuronal cell lines to validate efficacy .
    • Data Interpretation : Conflicting results may arise from stereochemical differences (e.g., (R)- vs. (S)-isomers) or assay conditions (e.g., pH affecting solubility) .

Q. How do environmental factors influence the stability of this compound?

  • Methodology : Accelerated stability studies under varied conditions:

ConditionDegradation Pathway
High pH (>9)Hydrolysis of chloromethyl group
UV LightRadical-mediated oxidation
High HumidityDeliquescence or hydration
  • Mitigation : Storage in amber vials at -20°C under inert gas (N₂/Ar) .

Q. What computational tools predict the reactivity of this compound in catalytic systems?

  • Methodology :

  • DFT Calculations : To model transition states in nucleophilic substitution reactions (e.g., SN2 at the chloromethyl site).
  • Molecular Docking : For predicting interactions with biological targets (e.g., serotonin receptors) .
    • Software : Gaussian, AutoDock Vina, or Schrödinger Suite .

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